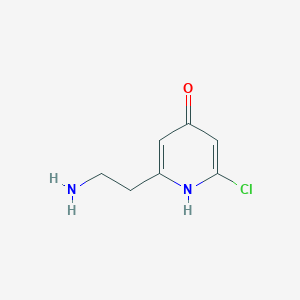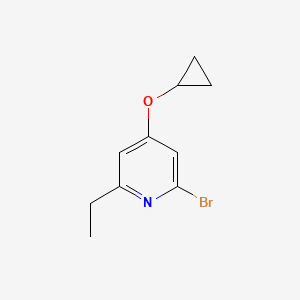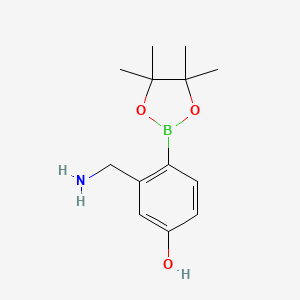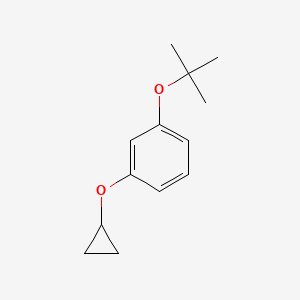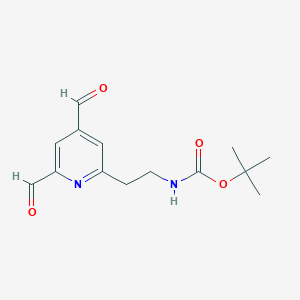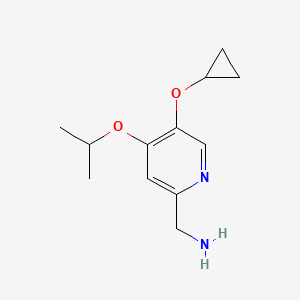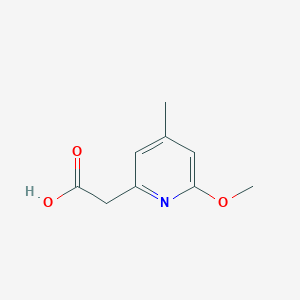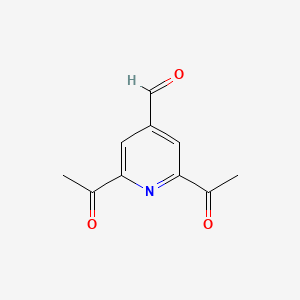
2,6-Diacetylisonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diacetylisonicotinaldehyde is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol It is a derivative of isonicotinaldehyde, characterized by the presence of two acetyl groups at the 2 and 6 positions on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diacetylisonicotinaldehyde typically involves the acetylation of isonicotinaldehyde. One common method is the reaction of isonicotinaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality product.
化学反応の分析
Types of Reactions: 2,6-Diacetylisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2,6-dicarboxyisonicotinic acid.
Reduction: Formation of 2,6-diacetylisonicotinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Diacetylisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials and as a building block for various chemical processes.
作用機序
The mechanism of action of 2,6-Diacetylisonicotinaldehyde is primarily related to its ability to interact with biological molecules through its aldehyde and acetyl functional groups. These interactions can lead to the formation of Schiff bases with amines, which are important in various biochemical pathways. The compound may also act as a ligand in coordination chemistry, forming complexes with metal ions that exhibit unique properties .
類似化合物との比較
2,6-Diacetylpyridine: Similar in structure but lacks the aldehyde group.
2,6-Diacetylbenzaldehyde: Similar in structure but with a benzene ring instead of a pyridine ring.
2,6-Diacetylisonicotinic acid: An oxidized form of 2,6-Diacetylisonicotinaldehyde.
Uniqueness: this compound is unique due to the presence of both acetyl and aldehyde functional groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and form diverse derivatives, making it a valuable compound in synthetic chemistry and material science .
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
2,6-diacetylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C10H9NO3/c1-6(13)9-3-8(5-12)4-10(11-9)7(2)14/h3-5H,1-2H3 |
InChIキー |
FJOBYXXYYDHFBY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC(=N1)C(=O)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








